4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine
Description
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-2-8-6(11)4-5(7)10-12-9-4/h2-3H,1H3,(H2,7,10) |
InChI Key |
VMSXLIDQWOVVMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NSN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiadiazole rings .
Scientific Research Applications
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Methyl-1H-imidazol-4-yl)ethanone .
Uniqueness
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research fields .
Biological Activity
4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both imidazole and thiadiazole rings, which are known for their roles in various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is with a molecular weight of approximately 181.22 g/mol. The compound's structure is characterized by the presence of both imidazole and thiadiazole moieties, which contribute to its biological efficacy.
| Property | Value |
|---|---|
| CAS Number | 10943078 |
| Molecular Formula | C6H7N5S |
| Molecular Weight | 181.22 g/mol |
| Purity | ≥95% |
The biological activity of 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting their activity.
- Antimicrobial Activity : Research indicates that thiadiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives containing the thiadiazole moiety have been shown to exhibit:
- Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Demonstrated efficacy against fungal strains such as Candida and Aspergillus species.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Disrupting cell cycle progression.
A notable study reported that certain derivatives of thiadiazoles exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 3.125 μg/mL to higher concentrations depending on the specific derivative tested .
Case Studies
- Antitubercular Activity : A series of compounds derived from 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine were evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis. Some derivatives showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antiviral Activity : Thiadiazole derivatives have been studied for their antiviral properties against various viral infections, demonstrating significant inhibition of viral replication in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
